1,4-Epoxy-1,4-dihydronaphthalene
Overview
Description
. It is characterized by a fused naphthalene ring system with an epoxide group at the 1 and 4 positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Epoxy-1,4-dihydronaphthalene can be synthesized through several methods, including the epoxidation of 1,4-dihydronaphthalene. One common approach involves the reaction of 1,4-dihydronaphthalene with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically takes place in a solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,4-Epoxy-1,4-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and organic peroxides are commonly used for the oxidation of this compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,4-dione.
Reduction: Reduction reactions can produce 1,4-dihydronaphthalene or other reduced derivatives.
Substitution: Substitution reactions can yield a variety of substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Epoxy-1,4-dihydronaphthalene has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1,4-epoxy-1,4-dihydronaphthalene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets and pathways, leading to biological responses. The exact molecular targets and pathways involved can vary based on the context of the study.
Comparison with Similar Compounds
1,4-Epoxy-1,4-dihydronaphthalene is structurally similar to other epoxynaphthalene derivatives, such as 1,2-epoxynaphthalene and 1,8-epoxynaphthalene. its unique positioning of the epoxide group at the 1 and 4 positions gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other epoxynaphthalene derivatives may not be suitable.
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Properties
IUPAC Name |
11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCGDNHAPBZVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C=CC(C2=C1)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972817 | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-57-9 | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Expoxynaphthalene, 1,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 573-57-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dihydro-1,4-epoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-Epoxy-1,4-dihydronaphthalene?
A1: this compound has the molecular formula C10H8O and a molecular weight of 144.17 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: While specific spectroscopic details are not provided in the abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and analyze the compound. For example, 1H-NMR has been used to determine the stereochemistry of reaction products.
Q3: How does the structure of this compound contribute to its reactivity?
A3: The strained epoxide ring fused to the dihydronaphthalene framework makes it susceptible to ring-opening reactions, leading to a variety of functionalized naphthalene derivatives.
Q4: How is this compound used in biaryl synthesis?
A5: 1,4-Epoxy-1,4-dihydronaphthalenes serve as valuable substrates for biaryl synthesis through Iron(III) chloride-catalyzed Friedel-Crafts reactions. These reactions involve ring-opening of the epoxide, followed by electrophilic aromatic substitution with various arenes and heteroarenes, yielding diverse biaryl and heterobiaryl compounds. Notably, silylated substrates exhibit high regioselectivity, leading to specific isomers.
Q5: What is the significance of ortho-naphthoquinone methides (o-NQMs) derived from this compound?
A6: o-NQMs are highly reactive intermediates that can be generated from specific this compound derivatives through site-selective ring opening. These intermediates readily participate in annulation reactions with various dienophiles, including allyl silanes, providing access to diverse multi-fused heterocyclic systems. This methodology has proven valuable in constructing complex natural product scaffolds.
Q6: What role does this compound play in cycloaddition reactions?
A7: this compound acts as a dienophile in various cycloaddition reactions, such as Diels-Alder reactions. Studies with N-sulphinylanilines reveal a Diels-Alder reaction with inverse electron demand, demonstrating its versatility in constructing heterocyclic systems.
Q7: How does this compound behave in photochemical reactions?
A8: Photochemical studies on this compound reveal its propensity to undergo rearrangements upon UV irradiation. These rearrangements can lead to the formation of benzoxepines and indene derivatives. The product distribution can be influenced by reaction conditions, such as the use of sensitizers like acetone.
Q8: Can this compound undergo deoxygenation?
A9: Yes, research indicates that 1,4-Epoxy-1,4-dihydronaphthalenes can be deoxygenated to yield naphthalene derivatives. This transformation has been achieved using reagents like sodium borohydride in acidic media, offering a convenient route for naphthalene synthesis.
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